Arucadiol

Description

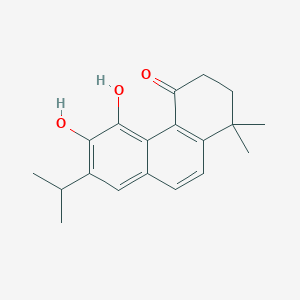

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10,21-22H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJAQIIDANFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C=CC3=C2C(=O)CCC3(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318625 | |

| Record name | Arucadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105037-85-2 | |

| Record name | Arucadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105037-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arucadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Dereplication of Arucadiol from Natural Sources

Discovery and Phytochemical Characterization from Lamiaceae Species

The initial discovery and subsequent phytochemical investigations of Arucadiol have primarily centered on plant species belonging to the extensive Lamiaceae family, which is renowned for its rich diversity of secondary metabolites.

Salvia yangii (formerly Perovskia atriplicifolia) as a Source of this compound

Salvia yangii, previously classified as Perovskia atriplicifolia and commonly known as Russian Sage, has been a subject of phytochemical research, revealing a complex array of bioactive compounds. pharmacy180.com This herbaceous perennial, native to the steppes and hills of southwestern and central Asia, is recognized for its production of various terpenoids, including diterpenoids. mdpi.comwikipedia.org Phytochemical studies of the roots of S. yangii have led to the isolation of several abietane-type diterpenoids. While this compound's presence is noted within the broader context of diterpenoids from Salvia species, specific investigations have focused on other constituents within this plant.

Isolation from Salvia lanigera and Related Species

This compound was first isolated from the roots of Salvia argentea. sysrevpharm.org Subsequent research has confirmed the presence of this compound in the roots of Salvia lanigera, another species within the Lamiaceae family. nih.govresearchgate.net Phytochemical analysis of S. lanigera has revealed the presence of several abietane (B96969) diterpenes. nih.govresearchgate.net The isolation of this compound from these species has contributed to the understanding of the distribution of this particular diterpenoid within the Salvia genus.

Chromatographic and Spectroscopic Methodologies for this compound Isolation

The isolation and structural elucidation of this compound from its natural sources rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for separating the compound from complex plant extracts and determining its precise chemical structure.

The general workflow for isolating this compound involves initial extraction of the plant material, typically the roots, with organic solvents. This crude extract then undergoes various chromatographic procedures to separate the individual components. pharmacy180.comnih.govcolumn-chromatography.comjsmcentral.orgmoravek.com Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a fundamental step in the initial fractionation of the extract. column-chromatography.com Further purification is often achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency in separating structurally similar compounds. jsmcentral.org

Once isolated, the structure of this compound is determined using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.netoregonstate.eduthieme-connect.demdpi.com These techniques help to identify the various functional groups and their connectivity within the diterpenoid structure.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. scielo.brnih.govmdpi.com Fragmentation patterns observed in the mass spectrum provide additional clues about the molecule's structure, corroborating the data obtained from NMR spectroscopy. The combined application of these chromatographic and spectroscopic techniques is crucial for the unambiguous identification and characterization of this compound. researchgate.net

Co-occurrence and Profile Analysis of this compound with Co-isolated Diterpenoids

In Salvia argentea, from which this compound was first discovered, it was co-isolated with several other abietane diterpenoids. A comprehensive analysis of the root extracts of this species reveals a diverse array of these compounds. sysrevpharm.org

Similarly, the phytochemical investigation of Salvia lanigera has led to the identification of a suite of abietane diterpenes that co-occur with this compound. nih.govresearchgate.net The diterpenoid profile of Salvia yangii roots is also rich and complex, featuring a number of abietane-type compounds. mdpi.comnih.gov

The following interactive data tables summarize the diterpenoids found in these three Salvia species.

Diterpenoids from Salvia argentea

| Compound Name |

| This compound |

| 1-keto-aethiopinone |

| Ferruginol |

| Salvipisone |

| Isopimar-8(9),15-diene |

| Aethiopinone |

| 1R-hydroxymiltirone |

Diterpenoids from Salvia lanigera

| Compound Name |

| This compound |

| Horminone |

| 7α-acetylhorminone |

| Royleanone |

| 6,7-dehydroroyleanone |

Diterpenoids from Salvia yangii (Roots)

| Compound Name |

| Cryptotanshinone (B1669641) |

| (1R,15R)-1-acetoxycryptotanshinone |

| (1R)-1-acetoxytanshinone IIA |

| (15R)-1-oxoaegyptinone A |

| Isograndifoliol |

Total Synthesis and Synthetic Methodologies of Arucadiol

Retrosynthetic Strategies for the Arucadiol Skeleton

Retrosynthetic analysis serves as a fundamental approach in planning the synthesis of complex natural products like this compound. This strategy involves working backward from the target molecule to identify simpler, readily available precursor structures and key disconnections. For the this compound skeleton, a significant retrosynthetic disconnection point lies within the construction of its polycyclic abietane (B96969) core, particularly across the bonds formed during the crucial intramolecular cycloaddition step wikipedia.orgnih.gov. This approach aims to simplify the molecular architecture into manageable synthetic fragments.

Cyclialkylation-Based Approaches in this compound Synthesis

Cyclialkylation-based strategies have proven effective in the synthesis of functionalized hydrophenanthrenes, which are structural motifs found within the abietane core of this compound. This methodology has been specifically applied in the total synthesis of this compound and other diterpenoids. These annulation reactions are highly influenced by the directing effects of substituents on the arene rings and by conformational considerations. Notably, pioneering work in abietane synthesis often employed intramolecular Friedel-Crafts cyclialkylation reactions, typically facilitated by Lewis acids, as a key cyclization method.

Metal-Catalyzed Intramolecular Cyclization in this compound Construction

A pivotal step in the total synthesis of this compound involves metal-catalyzed intramolecular cyclization, specifically an intramolecular [4+2] cycloaddition reaction wikipedia.orgnih.gov. This reaction is crucial for establishing the 6-6-6-fused aromatic abietane core structure wikipedia.orgnih.gov. Both gold and copper catalysts have been successfully employed to facilitate this transformation, demonstrating their utility in constructing this intricate polycyclic system.

Gold-Catalyzed Cyclization in this compound Synthesis

Gold(III) bromide (AuBr3) has been demonstrated as an effective catalyst for the intramolecular [4+2] cycloaddition in this compound synthesis wikipedia.orgnih.gov. This reaction proceeds smoothly, achieving high yields and complete conversion within a short reaction time. For instance, the AuBr3-catalyzed cyclization of precursor 6a yielded product 7a in 90% yield after 30 minutes at 120 °C in 1,2-dichloroethane (B1671644) wikipedia.orgnih.gov. Gold catalysis is renowned for its soft Lewis acid nature, enabling π-acid activation of unsaturated substrates and exhibiting high tolerance towards various functional groups, making it a valuable tool for constructing complex molecular architectures via cycloisomerization and cycloadditions.

Table 1: Gold-Catalyzed Cyclization in this compound Synthesis

| Precursor | Catalyst | Catalyst Loading | Solvent | Temperature | Time | Product | Yield |

| 6a | AuBr3 | 3 mol% | 1,2-dichloroethane | 120 °C | 30 min | 7a | 90% |

Copper-Catalyzed Cyclization in this compound Synthesis

Copper(II) triflate (Cu(OTf)2) has also been successfully utilized as a catalyst for the intramolecular [4+2] cycloaddition, yielding results comparable to those obtained with gold catalysts wikipedia.orgnih.gov. This method is particularly significant as it represents one of the first examples of intramolecular copper-catalyzed cyclization of a diynal (e.g., compound 6) to form the 6-6-6-tricyclic system nih.gov. For precursor 6a, Cu(OTf)2 (10 mol%) in 1,2-dichloroethane at 120 °C for 30 minutes furnished product 7a in 80% yield wikipedia.orgnih.gov. When applied to compound 6b, the Cu(OTf)2-catalyzed reaction provided product 7b in an impressive 95% yield wikipedia.org. Copper-catalyzed cyclization of enyne-aryl carbonyl substrates is a known method for generating the [6-6-6]-tricyclic abietane framework.

Table 2: Copper-Catalyzed Cyclization in this compound Synthesis

| Precursor | Catalyst | Catalyst Loading | Solvent | Temperature | Time | Product | Yield |

| 6a | Cu(OTf)2 | 10 mol% | 1,2-dichloroethane | 120 °C | 30 min | 7a | 80% |

| 6b | Cu(OTf)2 | 10 mol% | 1,2-dichloroethane | 120 °C | 30 min | 7b | 95% |

Development of Novel Synthetic Routes to this compound and Analogues

The development of novel synthetic routes to this compound and its analogues has focused on improving efficiency and expanding the scope of accessible structures. An efficient synthesis of this compound and 1-oxomiltirone (B1241570) has been reported, featuring copper-catalyzed enynal cyclization as a key step. This strategy involved constructing the C-ring first, followed by the simultaneous formation of the A and B-rings. The use of transition metals in this context offers a time-saving and convenient synthetic approach. However, a limitation of this specific method is the challenge in introducing a C10-alkyl group, which can be present in some abietane natural products. Furthermore, careful control of the reaction atmosphere, such as performing the reaction under a hydrogen atmosphere to exclude oxygen, has been shown to be critical for promoting the formation of the desired product and minimizing oxidized by-products.

Biosynthetic Pathways and Interconversion of Arucadiol

Proposed Biosynthetic Origin of Arucadiol in Planta

This compound, as a diterpenoid, is primarily synthesized in plants through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plastids mdpi.comiastate.edubyjus.com. This pathway is responsible for generating the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP) iastate.edufrontiersin.org. This compound has been identified in various Salvia species, including Salvia miltiorrhiza (Danshen) and Perovskia atriplicifolia (now classified under Salvia yangii) researchgate.netresearchgate.net. The presence of this compound (also referred to as miltiodiol) in these plants underscores its natural occurrence and suggests a common biosynthetic origin within the Salvia genus scispace.com.

Enzymatic Transformations Leading to this compound

The formation of this compound from its precursors involves a series of enzymatic transformations. While the complete enzymatic pathway is still under investigation, general diterpenoid biosynthesis relies on diterpene synthases (diTPSs) for cyclization reactions and cytochrome P450-dependent oxygenases for subsequent modifications, such as oxidations and rearrangements iastate.edufrontiersin.orgnih.gov. Research on the total synthesis of this compound has demonstrated the complexity of its core abietane (B96969) structure, often involving intramolecular cycloaddition reactions to form the characteristic 6-6-6-fused aromatic abietane core thieme-connect.com. These synthetic approaches, while not directly mirroring biological processes, highlight the structural intricacies that must be achieved through enzymatic catalysis in nature.

Metabolic Relationships of this compound with Abietane Diterpenoids

This compound is classified as a nor-abietanoid diterpenoid, indicating its close structural and metabolic relationship with other abietane-type compounds researchgate.net. Abietane diterpenoids represent a significant class of natural products predominantly found in Salvia species, including Salvia miltiorrhiza, a well-known herb in Traditional Chinese Medicine mdpi.commdpi.com. The co-occurrence of this compound with other abietane diterpenoids like miltirone (B191885) and tanshinones in the same plant extracts, such as those from Perovskia atriplicifolia, strongly suggests a shared or interconnected biosynthetic network researchgate.netacs.org.

Miltirone and various tanshinones (e.g., tanshinone I, tanshinone IIA, cryptotanshinone) are prominent abietane diterpenoids known for their presence in Salvia miltiorrhiza mdpi.comresearchgate.net. The biosynthesis of these compounds, originating from GGPP, involves a series of cyclization and oxidation steps mdpi.comiastate.edu. While the exact upstream transformations leading to miltirone are still being elucidated, its classification as a nor-diterpenoid intermediate implies its central role in the abietane pathway iastate.edu. Given that this compound is also a nor-abietanoid and frequently co-isolated with miltirone and tanshinones, it is metabolically linked to their biosynthetic pathways, potentially serving as a precursor or a derivative within this complex network researchgate.netacs.org.

Evidence suggests that this compound can function as an intermediate in the broader diterpenoid metabolism within plants. The synthesis of this compound from a specific intermediate (referred to as intermediate 65 in some studies) has been noted, reinforcing its position within a biosynthetic sequence research-solution.com. Its structural characteristics and co-occurrence with other abietane diterpenoids further support its role as a potential branching point or a direct precursor to other specialized metabolites in the abietane family scispace.com. The dynamic interconversion among these compounds highlights a flexible metabolic landscape where this compound participates in the diversification of abietane diterpenoids.

Biosynthesis of this compound-Derived Compounds (e.g., Terpene Cyclic Anhydrides)

This compound can serve as a precursor for the biosynthesis of other specialized compounds, including terpene cyclic anhydrides. The formation of these cyclic anhydrides from terpenic skeletons often involves oxidative pathways, where furan (B31954) precursors undergo specific enzymatic oxidations nih.govmdpi.comnih.govresearchgate.net. Notably, this compound has been identified as a monomer unit that can lead to the formation of certain terpene cyclic anhydrides, such as those found in Salvia prionitris nih.gov. This process typically involves enzymes like monooxygenases and dioxygenases that catalyze the incorporation of oxygen, often leading to the formation of labile intermediates that rearrange into the final cyclic anhydride (B1165640) structures nih.gov. The production of tanshinane anhydrides from quinone precursors in Salvia miltiorrhiza further exemplifies the general mechanism by which abietane-derived compounds can be converted into cyclic anhydrides, underscoring this compound's potential role in generating such diverse structures nih.gov.

Biological Activities and Mechanistic Studies of Arucadiol

Investigation of Arucadiol as an Antioxidant Agent

This compound is recognized as a significant antioxidant agent, playing a crucial role in inhibiting oxidative processes. Its antioxidant activity has been demonstrated in various model systems, including light-sensitized oxidation and autoxidation of stripped soybean oil. ajol.inforesearch-solution.commdpi.comcolab.wsnih.gov Studies have shown that this compound can effectively delay oxidation, exhibiting activity comparable to or even superior to its precursor, rosmariquinone, under certain conditions. ajol.infonih.gov

Table 1: Antioxidant Activity Comparison in Soybean Oil Oxidation

| Compound | Oxidation Delay (hours to 20 meq/Kg) in Photooxidation nih.gov | Oxidation Delay (hours to 20 meq/Kg) in Autoxidation nih.gov |

| This compound (AD) | Significantly better than Rosmariquinone (P < 0.05) nih.gov | Not significantly different from Rosmariquinone nih.gov |

| Rosmariquinone (RQ) | Lower than this compound nih.gov | Not significantly different from this compound nih.gov |

| TBHQ (Positive Control) | Highest activity (e.g., 500 hours) ajol.info | Highest activity (e.g., 500 hours) ajol.info |

Hydrogen Donation Mechanism of this compound

This compound's antioxidant mechanism primarily involves its ability to act as a hydrogen donor to free radicals. ajol.inforesearch-solution.commdpi.comcolab.wsnih.gov This mechanism is crucial for interrupting the chain reactions of lipid oxidation. For instance, this compound donates hydrogen to lipid peroxy radicals, effectively scavenging these reactive species and inhibiting further oxidative damage. mdpi.comnih.gov This hydrogen-donating capacity is a hallmark of phenolic antioxidants, which this compound, with its 11,12-dihydroxy structure, exemplifies. ajol.infonih.gov

Role of Structural Rearrangements in this compound's Antioxidant Capacity

The formation of this compound from its precursor, rosmariquinone (RQ), involves specific oxidation-reduction rearrangements. research-solution.commdpi.com Rosmariquinone is hypothesized to undergo several such rearrangements to form this compound, which is identified as the active intermediate. mdpi.com The resulting 11,12-dihydroxy structure of this compound is critical for its phenolic antioxidant activity, enabling it to readily donate hydrogen atoms to free radicals. ajol.infonih.gov Structural alterations on the rosmariquinone molecule, particularly at the C-13 position, have been shown to influence the antioxidant activity of its derivatives, including this compound, by enhancing the electron density of the hydroxyl groups and decreasing the bond dissociation energy of the O-H bond. ajol.info

Exploration of Cholinesterase Inhibitory Potential Related to this compound

This compound has demonstrated cholinesterase inhibitory potential, an activity of interest in the context of neurodegenerative diseases like Alzheimer's. Studies have shown that this compound can selectively inhibit butyrylcholinesterase (BChE) more potently than acetylcholinesterase (AChE). nih.govscielo.brmdpi.comresearchgate.netbiotech-asia.org

Table 2: Cholinesterase Inhibitory Activity of this compound and Related Compounds nih.gov

| Compound | BChE IC₅₀ (µg/mL) nih.gov | AChE Inhibition at 10 µg/mL nih.gov |

| This compound | 1.20 ± 0.03 nih.gov | Weaker inhibition nih.govscielo.br |

| Galanthamine (Standard) | 12.56 ± 0.37 nih.gov | - |

| 1,2-didehydromiltirone | 1.12 ± 0.07 nih.gov | - |

| Cryptotanshinone (B1669641) | 1.15 ± 0.07 nih.gov | Moderate inhibition scielo.br |

This selective inhibition of BChE by this compound suggests its potential in modulating cholinergic activity, which is a therapeutic strategy for symptomatic treatment of Alzheimer's disease. nih.govmdpi.combiotech-asia.orgnih.govmdpi.complos.orgfrontiersin.org

Assessment of Antidiabetic Activity and Glycation Inhibition in the Context of this compound

While this compound is isolated from Perovskia atriplicifolia, a plant known for its traditional use and reported biological activities including antidiabetic and antiglycative effects, direct and specific research findings detailing this compound's individual antidiabetic activity or its direct inhibition of glycation and Advanced Glycation End-products (AGEs) formation are limited in the provided literature. scielo.brmdpi.comnih.gov The antidiabetic and antiglycative potential observed in extracts of Perovskia atriplicifolia is often attributed to the presence of other bioactive compounds, such as rosmarinic acid, which is abundant in the plant and has demonstrated significant antiglycative and antiglycotoxic properties. scielo.br Further dedicated research focusing solely on this compound's direct role in antidiabetic activity and glycation inhibition would be necessary to establish its specific contributions in these areas. ajol.infomdpi.comcolab.wsnih.govnih.govmdpi.comscielo.brmdpi.comresearchgate.netnih.govnih.gov

In Silico Studies and Molecular Docking Analysis of this compound Bioactivity

In silico studies, particularly molecular docking analyses, have been employed to investigate the bioactivity of this compound. nih.govdovepress.comscielo.brbiotech-asia.orgplos.org These computational methods are crucial for predicting the binding orientation and affinity of this compound to target proteins, offering insights into its potential mechanisms of action at a molecular level. dovepress.com For instance, in the context of its cholinesterase inhibitory activity, molecular docking studies have been performed on this compound to understand its interaction mode with the active sites of cholinesterase enzymes, such as butyrylcholinesterase. nih.govscielo.brbiotech-asia.org This computational approach complements in vitro and in vivo studies by providing a theoretical framework for understanding the molecular basis of this compound's biological effects and can guide future drug discovery and development efforts. dovepress.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies aim to elucidate how specific structural characteristics of a molecule influence its biological activity nih.gov. For this compound and its derivatives, these studies provide insights into the molecular features critical for their observed pharmacological effects. This compound is classified as an abietane (B96969) diterpenoid, a class of compounds often possessing quinone moieties, which are known for their diverse biological activities thegoodscentscompany.comnih.gov.

Antioxidant Activity and Structural Features Comparative studies between this compound (AD) and rosmariquinone (RQ), a related phenanthrenedione, have shed light on structural determinants of their antioxidant activity. While the antioxidant activities of rosmariquinone and this compound were not significantly different in autoxidation experiments, this compound demonstrated significantly better antioxidant properties than rosmariquinone in light-induced oxidation frontiersin.org. This suggests that the structural differences between this compound, a catechol intermediate, and rosmariquinone, an ortho-quinone diterpenoid, play a role in their efficacy under different oxidative conditions frontiersin.org. Previous research on tanshinone quinones, a class to which rosmariquinone belongs, indicated that the isopropyl group is essential for maximizing antioxidant activity in certain systems frontiersin.org. This compound's structure, as a reduced form of rosmariquinone, implies that the presence and oxidation state of specific functional groups, particularly the quinone/catechol system, are crucial for its hydrogen-donating antioxidant mechanism frontiersin.org.

Biofilm Inhibition and Butyrylcholinesterase (BChE) Inhibitory Activity Further SAR insights can be drawn from the comparative analysis of this compound's inhibitory effects on bacterial biofilm growth and butyrylcholinesterase (BChE) activity alongside other related diterpenoids such as 1,2-didehydromiltirone and cryptotanshinone. These compounds, structurally related to this compound, also exhibit potent inhibitory activities. The table below presents the inhibitory concentrations (IC50 values) for these compounds, allowing for a direct comparison of their potencies nih.gov.

Table 1: Inhibitory Activities of this compound and Related Diterpenoids

| Compound | Biofilm Inhibition (IC50 ± SD, μg/mL) nih.gov | BChE Inhibition (IC50 ± SD, μg/mL) nih.gov |

| This compound | 1.20 ± 0.03 | 1.20 ± 0.03 |

| 1,2-Didehydromiltirone | 1.12 ± 0.07 | 1.12 ± 0.07 |

| Cryptotanshinone | 1.15 ± 0.07 | 1.15 ± 0.07 |

Note: The identical IC50 values for biofilm inhibition and BChE inhibition for each compound as reported in the source suggest either a strong correlation in their mechanisms against these targets or a reporting artifact. Further independent verification would be beneficial for a deeper SAR analysis.

The comparable IC50 values among this compound, 1,2-didehydromiltirone, and cryptotanshinone for both biofilm inhibition and BChE activity suggest that the core abietane diterpenoid scaffold, along with specific modifications, contributes significantly to these biological effects nih.gov. Minor structural variations between these compounds, such as the degree of saturation or the presence of specific substituents on the phenanthrene (B1679779) and furan (B31954) rings, can fine-tune their interactions with biological targets. For instance, the slight differences in potency between this compound and 1,2-didehydromiltirone (which implies a double bond in the latter's structure compared to this compound) could be indicative of the importance of specific conformational flexibility or electronic distributions for optimal binding to the enzymes or cellular components involved in biofilm formation. Detailed SAR studies would typically involve synthesizing and testing a series of derivatives with systematic modifications to identify the pharmacophores responsible for these activities.

Advanced Analytical and Computational Methodologies in Arucadiol Research

High-Resolution Mass Spectrometry (HRMS) Applications in Arucadiol Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of novel natural products like this compound due to its ability to provide highly accurate mass measurements. This precision allows for the unambiguous determination of the elemental composition of the molecule. rsc.orgnih.gov When analyzing this compound, HRMS can distinguish its molecular formula from other isobaric compounds—molecules with the same nominal mass but different elemental compositions.

The process involves ionizing the this compound sample, often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to produce intact molecular ions with minimal fragmentation. nih.gov These ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. cardiff.ac.ukresearchgate.net The analyzer measures the mass-to-charge ratio (m/z) of the ions with exceptional accuracy, typically to within a few parts per million (ppm). nih.gov

Key HRMS Parameters for this compound Analysis

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Mass Analyzer | Determines the mass-to-charge ratio of ions. | Time-of-Flight (TOF), Orbitrap for high resolution and mass accuracy. |

| Ionization Source | Generates ions from the sample. | Electrospray Ionization (ESI) for analysis from liquid solutions. |

| Mass Accuracy | The precision of the mass measurement. | Typically < 5 ppm, allowing for confident molecular formula determination. |

| Resolution | The ability to distinguish between two peaks of similar m/z. | High resolution is crucial to separate this compound from matrix interferences. |

| Tandem MS (MS/MS) | Fragmentation of selected ions for structural analysis. | Provides fragment ion data to elucidate the connectivity of atoms in this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the complete three-dimensional structure of organic molecules like this compound. compoundchem.comchemguide.co.uk It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.

The structural elucidation of this compound would involve a suite of NMR experiments:

¹H NMR: This experiment identifies the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. compoundchem.com The integration of the signals provides the relative ratio of each type of proton.

¹³C NMR: This experiment reveals the number of non-equivalent carbon atoms in this compound. mdpi.comnih.gov The chemical shift of each carbon provides information about its functional group and hybridization state.

2D NMR Experiments: To assemble the complete structure, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of connected hydrogen atoms within fragments of the this compound structure. chemguide.co.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon. chemguide.co.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the fragments identified by COSY and for identifying the positions of quaternary carbons (carbons with no attached protons). chemguide.co.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of this compound. nih.govmdpi.com

By systematically analyzing the data from these experiments, researchers can piece together the complex cyclic structure of this compound, including the orientation of its various substituents.

Typical NMR Data for this compound Structural Elucidation

| NMR Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, integration | Reveals the number and type of hydrogen atoms and their local environment. |

| ¹³C NMR | Carbon chemical shifts | Identifies all unique carbon atoms in the molecule's skeleton. |

| COSY | ¹H-¹H correlations | Establishes spin systems and proton connectivity. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C long-range correlations | Connects molecular fragments and establishes the carbon skeleton. |

| NOESY | ¹H-¹H through-space correlations | Determines the relative stereochemistry and 3D conformation. |

Advanced Chromatographic Techniques for this compound Profiling and Quantification

Advanced chromatographic techniques are essential for the isolation, purification, and quantification of this compound from its natural source, which is often a complex mixture of related compounds. anjs.edu.iqnih.govyoutube.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. wiley.commdpi.comnih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). nih.gov This allows for the separation of this compound from other compounds based on differences in polarity. The use of a Diode Array Detector (DAD) or UV detector allows for the detection and preliminary identification of this compound based on its chromophores.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researcher.life This is achieved by using columns with smaller particle sizes (<2 µm). A UHPLC method would be particularly beneficial for high-throughput screening of extracts for this compound content or for separating it from closely related isomers.

For quantification, a validated HPLC or UHPLC method is developed. wiley.comresearchgate.net This involves creating a calibration curve using a pure standard of this compound to determine its concentration in unknown samples. When coupled with mass spectrometry (LC-MS), these chromatographic techniques provide a highly sensitive and selective method for both the identification and precise quantification of this compound, even at trace levels. mdpi.comnih.gov

Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Robust, versatile, and widely available for purification and quantification. nih.gov |

| UHPLC | HPLC with smaller column particles for higher efficiency. | Faster analysis, higher resolution, and greater sensitivity. researcher.life |

| LC-MS | Combines the separation power of LC with the detection capabilities of MS. | Provides molecular weight information for peak identification and highly sensitive quantification. mdpi.com |

Computational Chemistry Approaches for this compound Conformational and Energetic Analysis

Computational chemistry provides powerful tools to complement experimental data in the study of this compound. researchgate.net These methods can be used to predict the three-dimensional structure, analyze conformational flexibility, and understand the energetic properties of the molecule. mdpi.com

Conformational Analysis: this compound, with its multiple chiral centers and ring systems, can exist in various conformations. Computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of this compound and identify its low-energy, stable conformers. mdpi.comscienceopen.com This information is crucial for understanding its biological activity, as the bioactive conformation may not be the one observed in a crystal structure.

Energetic Analysis: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and energies of different this compound conformers with high accuracy. researchgate.net These calculations can help to:

Confirm the most stable conformation.

Predict NMR chemical shifts, which can be compared with experimental data to validate the proposed structure.

Analyze the distribution of electron density and identify reactive sites within the molecule.

By combining computational predictions with experimental NMR data, particularly NOE-derived distance restraints, a highly refined and accurate model of this compound's solution-state conformation can be achieved. mdpi.com

Future Research Directions and Translational Perspectives for Arucadiol

Identification of Novel Biological Targets for Arucadiol

This compound has demonstrated activity as a cholinesterase inhibitor, affecting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.commdpi.com This activity is particularly relevant given the role of cholinesterases in neurodegenerative conditions like Alzheimer's disease. mdpi.com Beyond cholinesterase inhibition, computational studies have revealed this compound's calculated affinity for the glucocorticoid receptor (GR). mdpi.comnih.gov This finding is significant because GRs are believed to play a central role in Alzheimer's disease pathology. mdpi.comnih.gov Further in vitro and in vivo experimental validation is essential to confirm this interaction and elucidate its functional consequences. mdpi.comnih.gov

Additionally, this compound's structural similarity to steroid scaffolds suggests a potential role as a neuroinflammation inhibitor, an area that warrants experimental verification. mdpi.comnih.gov Preliminary investigations have also indicated its ability to inhibit prostate cancer cell proliferation, suggesting yet another potential biological target that requires comprehensive investigation into the underlying mechanisms. researchgate.net Future research should focus on employing high-throughput screening methods, proteomics, and target deconvolution strategies to systematically identify and validate other specific protein targets or signaling pathways modulated by this compound.

Biotechnological Approaches for this compound Production

This compound is currently obtained through extraction from various plant sources, including Salvia and Perovskia species. biocrick.comcarta-evidence.orgdss.go.thresearchgate.nettmrjournals.comresearchgate.netsci-hub.seresearchgate.net However, the isolation of natural products from plants can be challenging due to their often low abundance and the intricate chemistry involved in their purification. researchgate.net For comprehensive experimental studies, particularly for in vitro and in vivo models, significantly higher amounts of purified this compound are often required. mdpi.comnih.gov

Biotechnological approaches offer promising alternatives for sustainable and scalable production. While total chemical synthesis of this compound has been achieved, researchgate.netacs.orghanyang.ac.kr exploring biotechnological strategies, such as metabolic engineering of microorganisms (e.g., yeast, bacteria) or plant cell cultures, could provide a more efficient and environmentally friendly means of production. Research in this area could focus on identifying and manipulating the biosynthetic enzymes involved in this compound's pathway in its natural producers or heterologous hosts. This would involve genetic engineering to enhance precursor availability, optimize enzyme expression, and potentially introduce novel enzymes to increase this compound yield.

Exploration of Unreported Bioactivities of this compound and its Metabolites

Beyond its established roles as an antioxidant and cholinesterase inhibitor, the broader spectrum of this compound's biological activities remains largely unexplored. dss.go.thmdpi.commdpi.comnih.govresearchgate.net As a diterpenoid, this compound belongs to a class of compounds known for diverse pharmacological properties, including antimicrobial, anticancer, anti-hyperlipidemic, anti-hyperglycemic, anti-inflammatory, anti-parasitic, and immunomodulatory effects. mdpi.com This broad potential suggests that this compound may possess additional, as yet unreported, bioactivities.

Future studies should systematically screen this compound against a wider array of biological assays and disease models. Furthermore, the exploration of this compound's metabolites is crucial. Metabolites, which are products of the body's enzymatic transformation of the parent compound, can often exhibit distinct or even enhanced biological activities. nih.gov Understanding the metabolic pathways of this compound and characterizing the bioactivity of its derivatives could uncover new therapeutic opportunities. The recent revision of this compound's structure and that of related compounds researchgate.net further emphasizes the importance of re-evaluating its potential bioactivities in light of refined structural understanding.

Development of this compound Analogues with Enhanced Bioactivity or Selectivity

The rational design and synthesis of this compound analogues represent a significant future research direction aimed at optimizing its therapeutic properties. Structure-activity relationship (SAR) studies are fundamental in this process, guiding modifications to the parent compound to improve efficacy, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net Insights gained from SAR studies on other terpenoids, where subtle changes in substitution positions and stereogenic centers have profoundly impacted cholinesterase inhibitory activities, can inform the design of this compound analogues. mdpi.com

The recent structural revisions of this compound and related compounds researchgate.net provide a refined basis for such analogue development. Research efforts should focus on synthesizing derivatives that exhibit enhanced potency against specific targets, improved selectivity to minimize off-target effects, and potentially better bioavailability or metabolic stability. This iterative process of synthesis, biological evaluation, and SAR analysis is a cornerstone of natural product drug discovery. researchgate.net

Addressing Research Gaps in this compound's Pharmacological Profile

Despite initial characterization, several gaps exist in the comprehensive pharmacological understanding of this compound. A key research gap is the need for rigorous in vitro and in vivo validation of its calculated affinity for the glucocorticoid receptor and its potential as a neuroinflammation inhibitor. mdpi.comnih.gov These areas, currently supported by in silico predictions, require robust experimental confirmation to establish their therapeutic relevance.

The limited availability of this compound, often necessitating its isolation from natural sources, poses a practical challenge for extensive pharmacological profiling. mdpi.comnih.gov Addressing this by developing scalable and efficient production methods (as discussed in Section 7.2) is critical to facilitate more comprehensive studies. Furthermore, comparative pharmacological studies with known therapeutic agents or other diterpenoids could help position this compound within existing treatment paradigms and highlight its unique advantages. Given that this compound is a "non-quinone diterpenoid" researchgate.net while many related active compounds are quinones, a detailed comparative pharmacological analysis could reveal distinct mechanisms of action or therapeutic niches. A thorough review of its full pharmacological profile, identifying areas requiring urgent attention and addressing research gaps, is essential for its future development. tmrjournals.com

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions on Arucadiol’s mechanism of action using structured frameworks?

- Methodological Answer : Employ the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define the scope. For example:

- Population: Specific cell lines or model organisms.

- Intervention: this compound dosage or administration method.

- Outcome: Biomarkers or biochemical pathways affected.

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) further refine the question’s practicality and significance .

Q. What strategies are effective for conducting literature reviews to identify gaps in this compound research?

- Methodological Answer : Systematically analyze peer-reviewed studies using databases like PubMed or Web of Science. Prioritize recent publications (last 5–7 years) and note inconsistencies in reported outcomes (e.g., conflicting efficacy data). Use citation-tracking tools to map seminal works and emerging trends. Highlight understudied areas, such as long-term toxicity or interactions with non-target receptors .

Q. How should researchers structure methodological descriptions for this compound experiments to ensure reproducibility?

- Methodological Answer : Provide granular details in the Methods section:

- Materials : Specify this compound’s source (e.g., synthesis protocol, purity ≥95% via HPLC), solvents, and equipment models.

- Protocols : Include step-by-step procedures for assays (e.g., IC50 determination via cell viability assays).

- Data Reporting : Use tables to summarize raw data (e.g., dose-response curves) and append supplementary datasets .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported efficacy across studies?

- Methodological Answer : Conduct meta-analyses to aggregate data from heterogeneous studies. Apply sensitivity analysis to identify variables influencing discrepancies (e.g., differences in cell culture conditions or assay sensitivity). Replicate key experiments under standardized protocols, documenting environmental controls (e.g., temperature, pH) and statistical power calculations .

Q. How can computational and experimental methods be integrated to validate this compound’s pharmacokinetic parameters?

- Methodological Answer : Combine in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) with in silico modeling (e.g., molecular dynamics simulations of this compound-receptor interactions). Validate predictions using in vivo pharmacokinetic studies in rodent models, measuring AUC (Area Under Curve) and half-life. Cross-reference results with existing databases (e.g., ChEMBL) for consistency .

Q. What approaches ensure methodological rigor in interdisciplinary studies of this compound’s toxicity?

- Methodological Answer : Pre-register study designs to mitigate bias. Use validated toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity). Control for batch-to-batch variability in this compound synthesis. Collaborate with statisticians to apply mixed-effects models for data analysis. Address peer-review critiques by transparently reporting limitations (e.g., sample size constraints) .

Q. How should researchers address data reproducibility challenges in this compound’s biochemical interaction studies?

- Methodological Answer : Implement blinded experiments and independent replication by a separate lab team. Use reference standards (e.g., commercially available inhibitors) as positive controls. Publish negative results to reduce publication bias. Share raw data and analysis code via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.